1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxy-methylphenyl group, and a dihydropyridine core.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the fluorobenzyl intermediate: This step involves the reaction of a fluorobenzyl halide with a suitable nucleophile to form the fluorobenzyl intermediate.
Coupling with methoxy-methylphenyl amine: The fluorobenzyl intermediate is then coupled with 2-methoxy-5-methylphenyl amine under specific reaction conditions to form the desired amide linkage.
Cyclization and oxidation: The final step involves cyclization and oxidation to form the dihydropyridine core, resulting in the formation of the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Pharmaceuticals: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with similar compounds, such as:
1-(3-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
1-(3-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-hydroxy-1,6-dihydropyridine-3-carboxamide: This compound has a hydroxyl group instead of an oxo group, which may influence its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-6-8-19(27-2)18(10-14)23-21(26)16-7-9-20(25)24(13-16)12-15-4-3-5-17(22)11-15/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCLDXYYRUSLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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